
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one: is a complex organic compound with the molecular formula C21H28O3 and a molar mass of 328.45 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one typically involves multiple steps, starting from simpler steroid precursors. One common approach is the modification of pregn-20-yn-3-one derivatives through controlled oxidation and reduction reactions. The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting hydroxyl groups to ketones or aldehydes.
Reduction: : Reducing double or triple bonds to single bonds.
Substitution: : Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: : Lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: : Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various steroid derivatives with altered functional groups, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one: has several scientific research applications:
Chemistry: : Used as a precursor in the synthesis of other complex steroids.
Biology: : Studied for its potential biological activity in hormone-related pathways.
Medicine: : Investigated for its therapeutic potential in treating certain medical conditions.
Industry: : Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways and targets can vary depending on the biological context and the specific derivatives formed.
Comparación Con Compuestos Similares
4,5-Epoxy-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-20-yn-3-one: is unique due to its specific structural features, such as the epoxy group and the ethyl substituent. Similar compounds include:
Pregnenolone: : A precursor in steroid hormone synthesis.
DHEA (Dehydroepiandrosterone): : Another important steroid hormone.
Testosterone: : A well-known androgen.
These compounds share similarities in their core steroid structure but differ in their functional groups and biological activities.
Propiedades
Número CAS |
25073-30-7 |
|---|---|
Fórmula molecular |
C21H28O3 |
Peso molecular |
328.452 |
InChI |
InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18?,19+,20+,21?/m1/s1 |
Clave InChI |
QAADEDKZKKRMIM-DKFSCDSJSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


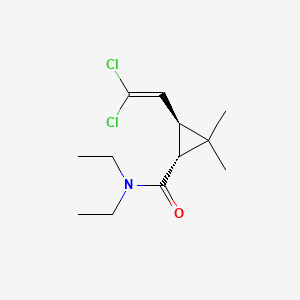
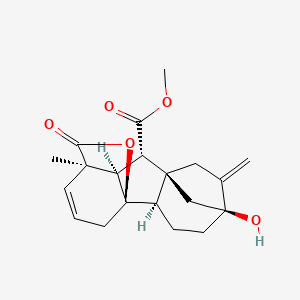
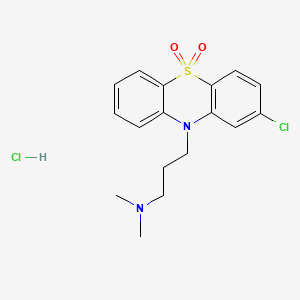
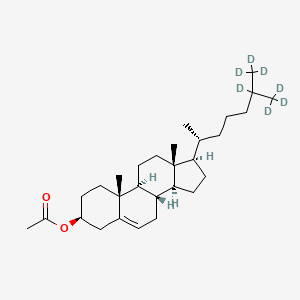
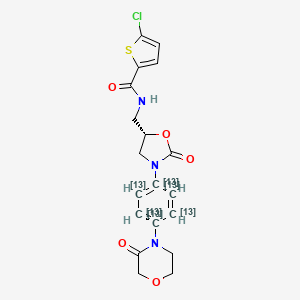
![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid](/img/structure/B569025.png)
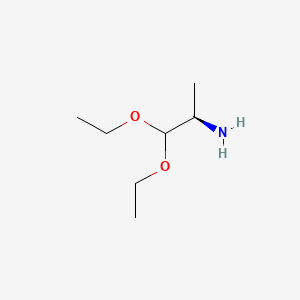
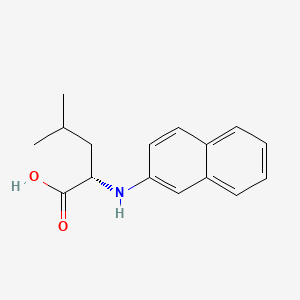
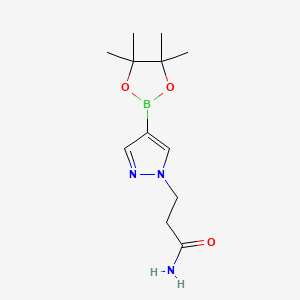
![6-Chloro-3,4-dihydro-N-methyl-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide](/img/structure/B569035.png)
![2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid](/img/structure/B569037.png)
![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)
